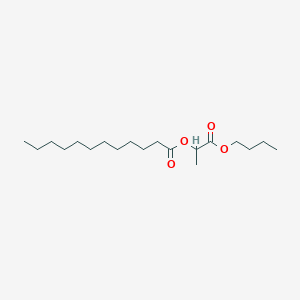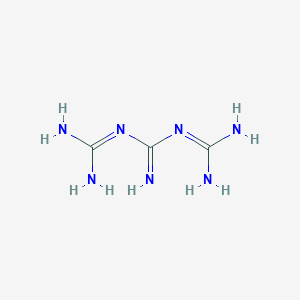![molecular formula C10H8N2S2 B14736970 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione CAS No. 3310-52-9](/img/structure/B14736970.png)
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with isothiocyanates in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired thiazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazoloquinazolines depending on the reagents used.
Applications De Recherche Scientifique
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Quinazolinones: Compounds with a quinazoline core structure that have been widely studied for their medicinal properties.
Uniqueness
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
3310-52-9 |
|---|---|
Formule moléculaire |
C10H8N2S2 |
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C10H8N2S2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 |
Clé InChI |
QUBWSQWOJBCPAX-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=NC3=CC=CC=C3C(=S)N21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)

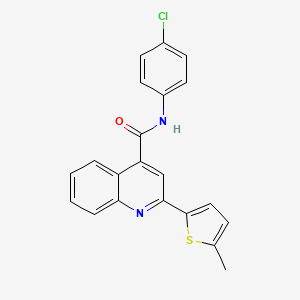
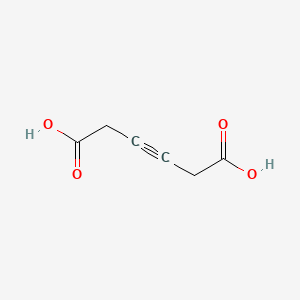
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
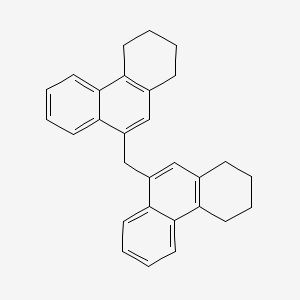
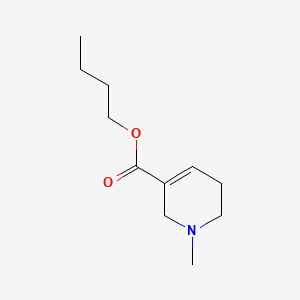

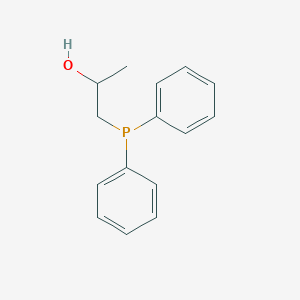
![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)
